molecular formula C17H18O3 B2493711 Ethyl 2-{4-methoxy-[1,1'-biphenyl]-3-YL}acetate CAS No. 1397223-80-1

Ethyl 2-{4-methoxy-[1,1'-biphenyl]-3-YL}acetate

Cat. No.: B2493711
CAS No.: 1397223-80-1
M. Wt: 270.328
InChI Key: FFGYJZCDWYKZPQ-UHFFFAOYSA-N
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Description

Ethyl 2-{4-methoxy-[1,1’-biphenyl]-3-YL}acetate is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl acetate group attached to a biphenyl structure with a methoxy substituent. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 2-(2-methoxy-5-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-20-17(18)12-15-11-14(9-10-16(15)19-2)13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGYJZCDWYKZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-methoxy-[1,1’-biphenyl]-3-YL}acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, such as bis-triphenylphosphine palladium dichloride (PdCl2(PPh3)2), and a base like sodium carbonate (Na2CO3) in a mixture of water and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of Ethyl 2-{4-methoxy-[1,1’-biphenyl]-3-YL}acetate may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-methoxy-[1,1’-biphenyl]-3-YL}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Ethyl 2-{4-methoxy-[1,1’-biphenyl]-3-YL}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of materials such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-methoxy-[1,1’-biphenyl]-3-YL}acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, while the methoxy and ester groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Ethyl 2-{4-methoxy-[1,1’-biphenyl]-3-YL}acetate can be compared with other biphenyl derivatives, such as:

These comparisons highlight the unique features of Ethyl 2-{4-methoxy-[1,1’-biphenyl]-3-YL}acetate, such as its ester functionality, which can be advantageous in various chemical and biological contexts.

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